![molecular formula C26H21N3O5 B2959537 1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione CAS No. 1797898-37-3](/img/structure/B2959537.png)

1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

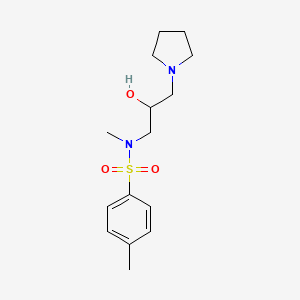

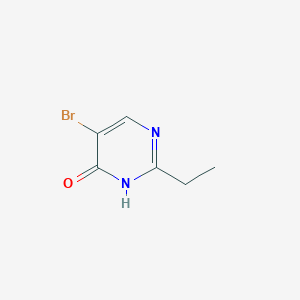

The compound appears to contain several structural elements common in organic chemistry, including a pyrrolidine ring, a benzopyran moiety, and an indole moiety . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Benzopyran is a fused ring system that’s found in many bioactive compounds. Indole is a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, and is a component of many important biological molecules, including tryptophan and serotonin .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the multiple ring systems and functional groups present. The pyrrolidine ring would introduce elements of stereochemistry, as the different spatial orientations of substituents can lead to different biological profiles of drug candidates . The benzopyran and indole moieties would contribute to the compound’s aromaticity and potentially its planarity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their relative positions. The nitrophenyl group could potentially undergo reduction reactions to form amines . The pyrrolidine ring might undergo reactions at the nitrogen, such as alkylation . The benzopyran and indole moieties could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of aromaticity, the presence of polar functional groups, and its stereochemistry would all influence properties like solubility, melting point, and stability .Aplicaciones Científicas De Investigación

Autoimmune Disease Modulation

Pyrrolidine derivatives have been shown to be beneficial in the activity of compounds acting as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases . The presence of a pyrrolidine moiety in the compound suggests potential applications in the development of treatments for autoimmune conditions.

Anti-HIV Activity

Indole derivatives have been reported to possess anti-HIV properties . Given that the compound contains an indole moiety, it may be explored for its efficacy against HIV-1 through molecular docking studies and other bioactivity assays.

Plant Growth Regulation

Indole-3-acetic acid is a well-known plant hormone derived from tryptophan. Indole derivatives are crucial for their role in plant growth and development . The compound’s indole structure could be investigated for its potential as a plant growth regulator.

Synthesis of Complex Molecules

The Fischer indole synthesis is a classic reaction used to create complex indole-containing molecules . The compound’s intricate structure, including an indole moiety, could serve as a precursor or intermediate in synthetic organic chemistry for creating new pharmacologically active molecules.

Molecular Docking Studies

Indole derivatives are often used in molecular docking studies to predict the orientation of a drug candidate within its target enzyme . The compound’s indole part could be utilized in computational studies to design new drugs with improved binding affinities.

Pharmacological Activity Research

Indoles have diverse biological and clinical applications due to their pharmacological activities . Research into the compound’s pharmacological properties could lead to the discovery of new therapeutic agents.

Direcciones Futuras

Given the biological activity of compounds containing pyrrolidine, benzopyran, and indole moieties, it’s possible that derivatives of this compound could be of interest in drug discovery . Future research could explore the synthesis of this compound and its derivatives, their biological activity, and their potential applications.

Propiedades

InChI |

InChI=1S/C26H21N3O5/c1-28-14-20(16-7-6-8-17(13-16)29(32)33)25(15-34-22-12-5-2-9-18(22)23(25)30)26(28)19-10-3-4-11-21(19)27-24(26)31/h2-13,20H,14-15H2,1H3,(H,27,31) |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYCRPALNXTOED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC(=CC=C6)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2959456.png)

![N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2959457.png)

![2-(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2959463.png)

![2-(4-(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2959465.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2959466.png)

![3-(4-fluorobenzyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959472.png)

![2-Chloro-1-[2-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone](/img/structure/B2959475.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2959476.png)